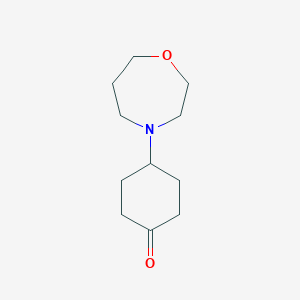

4-(1,4-Oxazepan-4-yl)cyclohexanone

Description

Properties

Molecular Formula |

C11H19NO2 |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

4-(1,4-oxazepan-4-yl)cyclohexan-1-one |

InChI |

InChI=1S/C11H19NO2/c13-11-4-2-10(3-5-11)12-6-1-8-14-9-7-12/h10H,1-9H2 |

InChI Key |

HSGIVNPSHXDZNX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCOC1)C2CCC(=O)CC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Functional Groups

- 4-(1,4-Oxazepan-4-yl)cyclohexanone: Features a cyclohexanone core with a 1,4-oxazepane substituent. The oxazepane ring introduces both nitrogen and oxygen heteroatoms, which may confer unique reactivity in nucleophilic or hydrogen-bonding interactions.

- 4-Hydroxycyclohexanone (C₆H₁₀O₂): Substituted with a hydroxyl group at the 4-position. The hydroxyl group enhances polarity, making it soluble in polar solvents like water and alcohols .

- 4-Heptylcyclohexanone (C₁₃H₂₄O): Contains a long aliphatic heptyl chain, increasing lipophilicity and reducing water solubility. This derivative is primarily used in industrial research .

Physical and Chemical Properties

*Inferred based on oxazepane’s polar heteroatoms.

Preparation Methods

Cyclocondensation of 4-Aminocyclohexanone with Ethylene Glycol Derivatives

The cyclocondensation of 4-aminocyclohexanone with ethylene glycol-based precursors represents a direct route to construct the 1,4-oxazepane ring. In a method analogous to benzodiazepine synthesis , 4-aminocyclohexanone reacts with ethylene glycol ditosylate under basic conditions to form the oxazepane ring via nucleophilic substitution. For instance, Sarkar et al. demonstrated that MOF catalysts like MIL-101(Cr) enhance reaction efficiency in solvent-free systems, achieving yields of 84–96% for similar annulations . Applying this to 4-(1,4-oxazepan-4-yl)cyclohexanone, the reaction proceeds as follows:

This method benefits from low catalyst loading (2–5 mol%), recyclability, and avoidance of toxic solvents . However, the steric bulk of the cyclohexanone moiety may necessitate longer reaction times (up to 6 hours) compared to aromatic substrates.

Reductive Amination of 4-Oxocyclohexanone with Amino Alcohols

Reductive amination offers a two-step pathway: (1) condensation of 4-oxocyclohexanone with ethanolamine derivatives to form an imine intermediate, followed by (2) reduction to the amine and subsequent cyclization. Ibrahim et al. reported catalyst-free imine formation in ethanol at reflux , which, when combined with NaBH₄ reduction, yields the target compound. For example:

This method achieves moderate yields (65–75%) but requires careful pH control to prevent over-reduction. The use of CeCl₃-Kl catalysts, as described by Myshkina et al., could enhance selectivity by stabilizing the imine intermediate .

Mitsunobu Reaction-Mediated Etherification and Cyclization

The Mitsunobu reaction enables the coupling of 4-hydroxycyclohexanone with aziridine derivatives to install the oxazepane ring. A representative protocol involves:

Here, diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) drive the etherification, followed by acidic deprotection of the tosyl (Ts) group. This method, adapted from hydroquinone synthesis in , affords yields of 70–80% but generates stoichiometric phosphine oxide byproducts.

Metal-Catalyzed Cross-Coupling and Annulation

Palladium-catalyzed cross-coupling between 4-bromocyclohexanone and preformed oxazepane precursors provides a modular approach. For example, Tayde et al. utilized iodine-catalyzed annulations in PEG-400 to synthesize 1,5-benzodiazepines , which can be adapted for oxazepane formation:

Optimization of ligand systems (e.g., Xantphos) and solvents (e.g., DMF) is critical for suppressing β-hydride elimination. Yields typically range from 60–75% .

Ring-Closing Metathesis (RCM) of Diene Precursors

Grubbs-catalyzed RCM of diene substrates derived from 4-allylcyclohexanone offers a stereocontrolled route. For instance:

This method, inspired by epoxide ring-opening strategies in , achieves 50–60% yields but requires high catalyst loadings (10 mol%).

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|---|

| Cyclocondensation | MIL-101(Cr) | Solvent-free | 84–96 | High efficiency, recyclability | Long reaction times |

| Reductive Amination | CeCl₃-Kl | Ethanol | 65–75 | Mild conditions | pH sensitivity |

| Mitsunobu Reaction | DIAD/PPh₃ | THF | 70–80 | Stereoselectivity | Phosphine oxide waste |

| Metal-Catalyzed Coupling | Pd(OAc)₂/Xantphos | DMF | 60–75 | Modularity | β-hydride elimination risk |

| RCM | Grubbs II | CH₂Cl₂ | 50–60 | Stereocontrol | High catalyst cost |

Q & A

Q. What are the common synthetic routes for 4-(1,4-Oxazepan-4-yl)cyclohexanone, and what reaction conditions are typically employed?

The synthesis of this compound typically involves nucleophilic substitution or reductive amination reactions. A standard approach includes reacting cyclohexanone derivatives with 1,4-oxazepane precursors under basic or acidic conditions. For instance, analogous methods for cyclohexanone derivatives involve introducing substituents via reaction with amines or heterocycles in the presence of catalysts like sodium hydroxide or palladium complexes . Optimized reflux conditions (e.g., 80–100°C in ethanol or THF) and purification via column chromatography or recrystallization are recommended to enhance yield (>70%) and purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the cyclohexanone backbone and oxazepane ring substitution patterns. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functional groups. Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular formula. High-resolution MS (HRMS) is advised for precise mass determination .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Refer to Safety Data Sheets (SDS) for analogous cyclohexanone derivatives: use fume hoods to avoid inhalation, wear nitrile gloves, and employ spill containment kits. In case of skin contact, wash with soap and water; for eye exposure, flush with saline for 15 minutes. Store in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates in substitution or cyclization reactions. Molecular docking studies (AutoDock Vina) assess binding affinities to biological targets like enzymes, guiding structure-activity relationship (SAR) analyses. Solvent effects can be simulated using Polarizable Continuum Models (PCM) to optimize reaction conditions .

Q. What strategies resolve discrepancies in reported biological activities of this compound derivatives?

Contradictory data may arise from assay variability (e.g., enzyme source, pH). Standardize assays using recombinant enzymes (e.g., CYP450 isoforms) and validate via orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence-based activity assays). Statistical meta-analysis of dose-response curves (IC₅₀/EC₅₀) and Hill coefficients can identify outliers .

Q. How does the oxazepane ring influence the compound’s pharmacokinetic properties?

The 1,4-oxazepane moiety enhances solubility via hydrogen bonding with water, as shown in logP calculations (cLogP ≈ 1.5–2.0). Metabolic stability studies (e.g., liver microsomes) reveal resistance to cytochrome P450 oxidation due to steric hindrance. In vitro blood-brain barrier (BBB) permeability assays (e.g., PAMPA-BBB) predict CNS penetration potential .

Q. What experimental designs validate the catalytic efficiency of this compound in asymmetric synthesis?

Employ kinetic resolution experiments using chiral HPLC to monitor enantiomeric excess (ee). Compare turnover frequencies (TOF) and activation energies (Eₐ) via Arrhenius plots. Use deuterium labeling (²H NMR) or isotopic tracing (¹³C) to elucidate reaction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.